6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one typically involves the condensation of o-aminophenol with chlorinated aromatic compounds under specific conditions. One common method includes the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with methylating agents to introduce the methyl group at the 9th position . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium phosphate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones
Scientific Research Applications
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the methyl group at the 9th position.
6-Chloro-9-nitro-5H-benzo[a]phenoxazin-5-one: Contains a nitro group instead of a methyl group.
6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one: Has a methyl group at the 10th position instead of the 9th.
Uniqueness
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
73397-10-1 |
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Molecular Formula |
C17H10ClNO2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
6-chloro-9-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10ClNO2/c1-9-6-7-12-13(8-9)21-17-14(18)16(20)11-5-3-2-4-10(11)15(17)19-12/h2-8H,1H3 |
InChI Key |
PWVTUHAIFLLONT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Cl |
Origin of Product |
United States |
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